molecular formula C11H14 B106596 (1-Isopropylvinyl)benzene CAS No. 17498-71-4

(1-Isopropylvinyl)benzene

Cat. No. B106596
CAS RN: 17498-71-4
M. Wt: 146.23 g/mol
InChI Key: POZGETMIPGBFGQ-UHFFFAOYSA-N
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Description

“(1-Isopropylvinyl)benzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “(3-Methylbut-1-en-2-yl)benzene” and “Benzene, (2-methyl-1-methylenepropyl)-” among others . The molecular weight of this compound is 146.23 g/mol .


Molecular Structure Analysis

The molecular structure of “(1-Isopropylvinyl)benzene” can be represented by the InChI string: InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(C)C(=C)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

“(1-Isopropylvinyl)benzene” has several computed properties. It has a molecular weight of 146.23 g/mol, an XLogP3 of 4.2, and no hydrogen bond donor or acceptor count . It also has a rotatable bond count of 2, a topological polar surface area of 0 Ų, and a complexity of 127 .

Scientific Research Applications

Fundamental Importance and Derivatives in Research

Benzene and its derivatives, including (1-Isopropylvinyl)benzene, are fundamental in chemistry, with applications extending from biomedical research to materials science. The study of benzene introduced concepts such as aromaticity and delocalization, vital for understanding organic chemistry. Its derivatives are pivotal in numerous research areas (Marwitz et al., 2009).

Application in Optical Polymer Composite Materials

1,3-Bis(isocyanatomethyl)benzene, a derivative of benzene, exhibits high performance, excellent yellowing resistance, and weather resistance. It has wide application in optical polymer composite materials, construction, and automotive industries. Research targeting non-phosgene synthesis processes for such derivatives highlights their significance in sustainable industrial applications (Jianxun et al., 2018).

Role in Environmental Applications

Benzene derivatives are used in environmental applications, such as the solid-phase extraction of polar benzene and naphthalenesulfonates from industrial wastewaters. This process involves using specific sorbents for enrichment and ion-pair chromatography for detection, demonstrating the compound's utility in environmental monitoring and remediation (Alonso et al., 1999).

Catalytic Applications

In catalysis, nanomorphic zeolites have been used for the isopropylation of benzene, showing high activity and long catalytic lifetime. The study of such reactions is crucial for understanding and improving industrial chemical processes, particularly in the production of important chemicals like cumene (Wookdong Kim et al., 2013).

Process Modeling and Optimization

The benzene isopropylation process on Hbeta catalysts has been modeled using artificial intelligence strategies. This research helps optimize chemical processes, making them more efficient and sustainable. Such studies are vital for the chemical industry's advancement and for understanding complex chemical reactions (Nandi et al., 2004).

Supramolecular Chemistry

Benzene derivatives like benzene-1,3,5-tricarboxamide have significant roles in supramolecular chemistry, with applications ranging from nanotechnology to biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures through self-assembly is particularly notable (Cantekin et al., 2012).

Safety And Hazards

“(1-Isopropylvinyl)benzene” is a flammable liquid and vapor . It may be mildly toxic by ingestion, inhalation, and skin absorption . Vapors may be narcotic by inhalation . It reacts violently with strong oxidizing agents and is easily peroxidizable .

properties

IUPAC Name

3-methylbut-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGETMIPGBFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334018
Record name (1-Isopropylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropylvinyl)benzene

CAS RN

17498-71-4
Record name (1-Isopropylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RUI Wang, R Wang, BAO Yang - Journal of Food Process …, 2011 - Wiley Online Library
Cinnamon is an important herbal medicine with good effects of health promotion and disease prevention. In this work, the volatile compounds of cinnamon bark were extracted by …
Number of citations: 21 onlinelibrary.wiley.com
P Viereck, SM Rummelt, NA Soja, TP Pabst… - …, 2021 - ACS Publications
Enantioenriched N-alkyl-imidazole-substituted pyridine dicarbene iron dialkyl complexes have been synthesized and characterized by 1 H NMR and zero-field 57 Fe Mössbauer …
Number of citations: 7 pubs.acs.org
K Ramesh, G Satyanarayana - The Journal of Organic Chemistry, 2017 - ACS Publications
An effective domino one-pot [Pd]-catalysis for the construction of novel tetracyclic compounds was described. This process involved in the construction of three C–C bonds from simple …
Number of citations: 28 pubs.acs.org
BWH Saes - 2015 - studenttheses.uu.nl
Master thesis performed at the group of Organic Chemistry and Catalysis (OCC) on the oxidation state dependant coordination of a diphosphine-ketone ligand towards nickel. …
Number of citations: 0 studenttheses.uu.nl

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